molecular formula C15H13F3N2O3 B2993744 Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034500-26-8

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2993744
CAS No.: 2034500-26-8
M. Wt: 326.275
InChI Key: GNDQPTMHFNENCB-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked to a pyrrolidin-1-ylmethanone scaffold, which is further substituted with a 4-(trifluoromethyl)pyridin-2-yloxy moiety. This structure combines lipophilic (trifluoromethyl, furan) and polar (pyrrolidine, pyridine) elements, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring balanced physicochemical properties.

Properties

IUPAC Name

furan-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)10-3-5-19-13(8-10)23-11-4-6-20(9-11)14(21)12-2-1-7-22-12/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDQPTMHFNENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, a compound with a complex structure, has garnered attention for its potential biological activity. This article synthesizes available research findings on its pharmacological properties, focusing on its anti-inflammatory, chemopreventive, and antimicrobial activities.

Chemical Structure and Properties

The compound's molecular formula is C16H14F3N3O2C_{16}H_{14}F_{3}N_{3}O_{2} with a molecular weight of approximately 337.30 g/mol. The trifluoromethyl group and pyridine moiety contribute to its unique properties, potentially enhancing its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄F₃N₃O₂
Molecular Weight337.30 g/mol
CAS Number2034615-82-0

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX enzymes can lead to reduced production of inflammatory mediators.

In one study, compounds structurally related to this furan derivative demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac, suggesting promising therapeutic potential in managing inflammatory conditions .

2. Chemopreventive Effects

Furan derivatives have been explored for their chemopreventive properties against carcinogenic agents. A notable study highlighted the ability of a related furan compound to inhibit the formation of DNA adducts induced by the carcinogen DMBA (7,12-dimethylbenz[a]anthracene) in MCF-7 breast cancer cells. This compound was shown to reduce the expression and activity of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolic activation of carcinogens .

Furthermore, it was found that this furan derivative enhances the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), which are crucial for cellular defense against oxidative stress and carcinogenesis. The mechanism appears to involve the nuclear translocation of the transcription factor Nrf2, which regulates antioxidant response elements .

3. Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been investigated. Compounds containing nitrogen heterocycles, similar to this compound, have shown promising activity against various bacterial strains. For example, certain pyrrole-based compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A series of experiments were conducted where derivatives of Furan were tested for their ability to inhibit COX enzymes in vitro. The results showed that several compounds significantly reduced inflammation markers in cell cultures.

Case Study 2: Chemopreventive Action
In vivo studies involving mice treated with DMBA demonstrated that administration of Furan derivatives resulted in a marked decrease in tumor formation compared to control groups, showcasing their potential as chemopreventive agents.

Comparison with Similar Compounds

Structural Features and Substitutions

The compound’s structural analogs vary in core heterocycles, substituents, and linker groups, leading to distinct pharmacological and physicochemical profiles. Key examples include:

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents/Linkers Molecular Formula Molecular Weight
Target Compound Pyrrolidin-1-ylmethanone Furan-2-yl, 4-(trifluoromethyl)pyridin-2-yloxy C₁₇H₁₄F₃N₂O₃ 366.30 (calc.)
(2-Fluoro-5-hydroxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (28) Piperidin-1-ylmethanone Thioether linker, 4-(trifluoromethyl)pyridin-2-ylthio, fluoro-hydroxyphenyl C₃₂H₂₉F₃N₃O₃S 592.19 (HRMS)
(R)-5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one (P-0053) Pyridazin-3(2H)-one Isoxazole-substituted pyridine, pyrrolidinyloxy linker C₂₂H₂₁F₃N₅O₃ 466.43 (calc.)
[3-fluoro-2-(pyrimidin-2-yl)phenyl]-([1S,4R,6R]-6-[(5-(trifluoromethyl)pyridin-2-yl)oxy)-2-azabicyclo[2.2.1]heptan-2-yl)methanone Bicyclo[2.2.1]heptane Fluorophenyl, pyrimidinyl, trifluoromethylpyridinyloxy C₂₆H₂₂F₄N₅O₂ 528.48 (calc.)
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Hydroxypyrrolidin-1-ylmethanone 3-Methylthiophen-2-yl, hydroxylated pyrrolidine C₁₁H₁₅NO₂S 225.31 (calc.)

Physicochemical Properties

  • Lipophilicity : The target compound’s trifluoromethyl and furan groups enhance lipophilicity, while the pyrrolidine and pyridine improve solubility. In contrast, the thioether-containing compound (28) exhibits higher logP due to the sulfur atom .
  • Polarity: The pyridazinone core in P-0053 introduces additional hydrogen-bonding capacity, increasing polarity compared to the target compound’s methanone core .
  • Solubility : Hydroxylated analogs (e.g., ) show improved aqueous solubility but reduced membrane permeability due to the polar hydroxyl group .

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